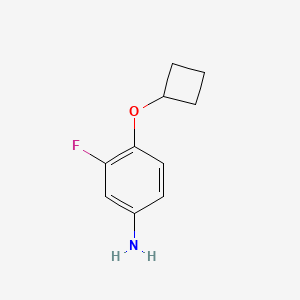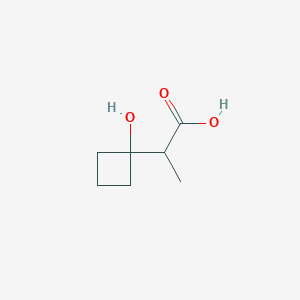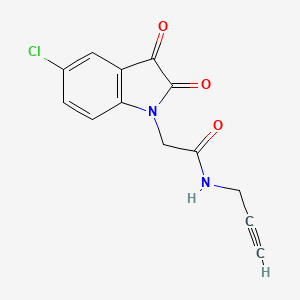
2-(5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide
Übersicht
Beschreibung
2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide, also known as 5-chloroindole-2-acetamide or CI2A, is a synthetic molecule with a wide range of applications in scientific research. It is a member of the indole family of compounds, which are aromatic heterocyclic compounds containing a six-membered ring with nitrogen and carbon atoms. CI2A has been studied for its potential use in the treatment of several diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. In addition, it has been investigated for its potential use in drug delivery systems, in vitro diagnostics, and as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Biological Effects and Pharmacological Potential
Compounds with complex structures like "2-(5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide" often have biological activities that could be leveraged in drug development, particularly targeting specific diseases or conditions. For example, Kennedy (2001) reviewed the biological effects of related acetamide and formamide derivatives, highlighting their commercial importance and the extensive data on their biological consequences (Kennedy, 2001).
Advanced Pharmacological Applications
The cannabinoid system's interrelation with other systems, including the prostaglandins/leukotrienes systems, suggests that compounds affecting these pathways could have therapeutic benefits. Păunescu et al. (2011) discussed the interactions between nonsteroidal anti-inflammatory drugs and the cannabinoid system, indicating the potential for novel pharmacological strategies that could involve complex acetamide derivatives (Păunescu et al., 2011).
Molecular Synthesis and Chemical Properties
Indole synthesis methods, as reviewed by Taber and Tirunahari (2011), offer insights into the chemical synthesis pathways that could be relevant for producing complex molecules like the one . Such synthetic approaches are crucial for developing pharmaceuticals and research chemicals (Taber & Tirunahari, 2011).
Environmental and Toxicological Considerations
Understanding the environmental impact and degradation pathways of chemical compounds is vital. Goodwin et al. (2018) discussed treatment options for wastewater from the pesticide industry, which might be relevant for managing waste from the synthesis and use of complex organic compounds (Goodwin et al., 2018).
Eigenschaften
IUPAC Name |
2-(5-chloro-2,3-dioxoindol-1-yl)-N-prop-2-ynylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c1-2-5-15-11(17)7-16-10-4-3-8(14)6-9(10)12(18)13(16)19/h1,3-4,6H,5,7H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBJZDVCSHAGIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CN1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



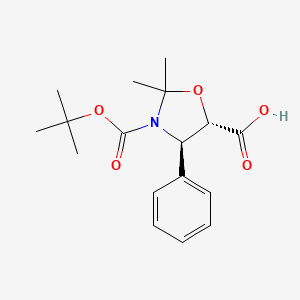
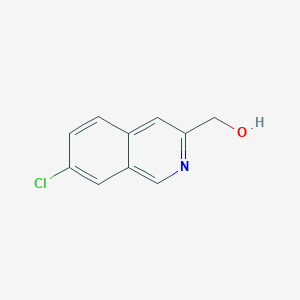
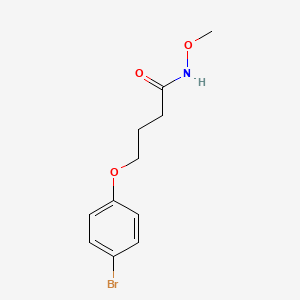

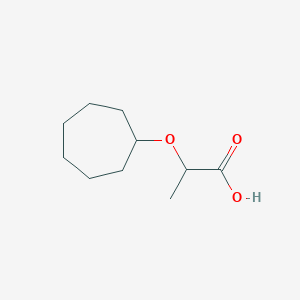
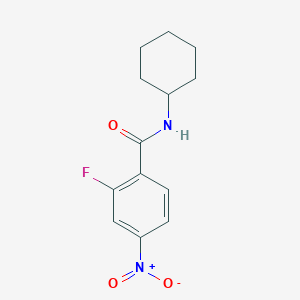

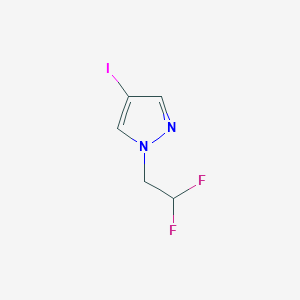
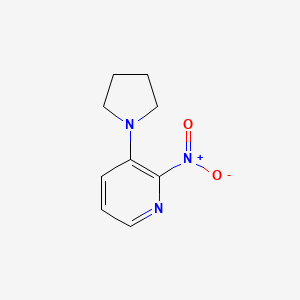

![1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1453596.png)
